molecular formula C14H11BrN2O2 B273877 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

Cat. No. B273877
M. Wt: 319.15 g/mol
InChI Key: MRERFGJONIUBKC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide involves the inhibition of specific enzymes, such as acetylcholinesterase and α-glucosidase. The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of their respective pathways. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide vary depending on the specific application. In studies on cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In studies on enzymes involved in Alzheimer's and diabetes, the compound has been shown to inhibit their activity, potentially leading to the development of new treatments for these diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide in lab experiments include its potential as a novel research tool for studying specific enzymes and pathways. Additionally, the compound has been shown to have low toxicity and high selectivity, making it a promising candidate for further development.
The limitations of using this compound in lab experiments include the complexity of its synthesis, which may limit its availability for use in large-scale experiments. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

For the study of 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide include the development of new synthesis methods to improve its availability and scalability. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various diseases. Further research could also focus on the development of derivatives and analogs of the compound to improve its efficacy and selectivity. Finally, studies on the compound's potential side effects and toxicity are needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide involves the reaction of 3-bromo-benzohydrazide and cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes involved in various diseases, such as Alzheimer's and diabetes.

properties

Product Name

3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

InChI

InChI=1S/C14H11BrN2O2/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18/h1-9,16H,(H,17,19)/b11-9+

InChI Key

MRERFGJONIUBKC-PKNBQFBNSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=O)C2=CC(=CC=C2)Br)/C(=O)C=C1

SMILES

C1=CC(=CNNC(=O)C2=CC(=CC=C2)Br)C(=O)C=C1

Canonical SMILES

C1=CC(=CNNC(=O)C2=CC(=CC=C2)Br)C(=O)C=C1

Origin of Product

United States

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